tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Beschreibung
tert-Butyl 8-oxo-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
tert-butyl 10-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-5-4-8-15(16)9-6-7-12(17)11-15/h4-11H2,1-3H3 |
InChI-Schlüssel |
WJLUXEOGJSZENE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method involves the use of olefin metathesis reactions catalyzed by Grubbs catalysts. This method, although effective, can be complex and expensive . Another approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Analyse Chemischer Reaktionen
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drug development.
Biology: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting the bacteria’s survival . The exact pathways and molecular interactions are still under investigation, but the compound’s spirocyclic structure plays a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Another structurally related compound, differing in the position of the oxo group, which can affect its chemical properties and applications. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
